2,4-dimethyl-1H-indole
Overview
Description
2, 4-Dimethyl-1H-indole belongs to the class of organic compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of pyrrole ring fused to benzene to form 2, 3-benzopyrrole. 2, 4-Dimethyl-1H-indole is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-dimethyl-1H-indole is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 4-dimethyl-1H-indole can be found in mushrooms. This makes 2, 4-dimethyl-1H-indole a potential biomarker for the consumption of this food product.
Scientific Research Applications
Synthesis of Biologically Active Compounds : Indole derivatives, including 2,4-dimethyl-1H-indole, are crucial in synthesizing various biologically active compounds. For instance, Avdeenko, Konovalova, and Yakymenko (2020) detailed the synthesis of new 2,3-dimethylindole derivatives that exhibit potential biological activities like being para amino benzoic acid antagonists and insulysin inhibitors. These derivatives have implications in pharmacological research and drug development (Avdeenko et al., 2020).
Palladium-Catalyzed Reactions in Organic Synthesis : The substituted indole nucleus is a structural component in many biologically active natural and synthetic compounds. Cacchi and Fabrizi (2005) explained the importance of palladium-catalyzed reactions in synthesizing and functionalizing indoles. This method is significant in organic chemistry for producing fine chemicals and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).
Catalytic Intramolecular Alkylation : Liu, Han, Wang, and Widenhoefer (2004) described the platinum-catalyzed cyclization of 2-alkenyl indoles, demonstrating the chemical versatility and potential of indole derivatives in synthesizing complex molecular structures (Liu et al., 2004).
Natural Product Synthesis : Garlaschelli, Pang, Sterner, and Vidari (1994) isolated indole derivatives from natural sources and highlighted their role in natural product chemistry. The research emphasizes the significance of indole structures in understanding and synthesizing compounds derived from nature (Garlaschelli et al., 1994).
Copper-Catalyzed Functionalization : Johansen and Kerr (2010) discussed the copper-catalyzed malonyl carbenoid insertions into indoles, demonstrating another method of chemically manipulating indole structures for various applications in organic synthesis (Johansen & Kerr, 2010).
Antimicrobial Activities : Shaikh and Debebe (2020) synthesized new N-substituted indole derivatives and investigated their in vitro antimicrobial activities. This research highlights the potential of indole derivatives in developing new antimicrobial agents (Shaikh & Debebe, 2020).
Mechanism of Action
Target of Action
2,4-Dimethyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they can be involved in the biosynthesis of benzoxazinoid alkaloids . Additionally, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can vary widely depending on the specific indole derivative and its targets.
Pharmacokinetics
The pharmacokinetic properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on its targets and the biochemical pathways it affects. For example, some indole derivatives have been found to exhibit antiviral activity, suggesting that they may inhibit viral replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of indole-3-acetic acid, a plant hormone, is influenced by the presence of tryptophan in the environment . Additionally, the efficacy of indole derivatives can be influenced by factors such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
2,4-Dimethyl-1H-indole is known to interact with various enzymes, proteins, and other biomolecules . It has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound can vary depending on the cell type and the context in which it is used.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms through which this compound exerts its effects are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2,4-dimethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUMNVFXMLIKDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451166 | |
Record name | 2,4-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10299-61-3 | |
Record name | 2,4-Dimethyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10299-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethyl-1H-indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032967 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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